4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cycloaddition of nitrile oxides to alkenes, forming isoxazolines, which are then oxidized to isoxazoles
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, such as Cu(I) or Ru(II), for the cycloaddition reactions . Additionally, solvent-free conditions and recyclable catalysts can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of isoxazolines to isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, sulfonamides, and benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
- 5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
Uniqueness
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its sulfonamide and benzamide groups, in particular, contribute to its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4g/mol |
IUPAC Name |
4-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H17N3O4S/c1-12-3-5-14(6-4-12)18(22)19-15-7-9-16(10-8-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
VGDAGGCLFZQBJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Origin of Product |
United States |
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